1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine
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Overview
Description
1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that features a combination of methoxy, fluoro, and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the core phenyl and piperazine structures. The methoxy and fluoro groups are introduced through specific substitution reactions. Common reagents used in these reactions include methoxybenzene, fluoroaniline, and piperazine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study the interactions of methoxy and fluoro groups with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for specific receptors or enzymes, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and fluoro groups can influence the binding affinity and selectivity of the compound, while the piperazine moiety can modulate its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluoro and carbonyl functional groups but lacks the methoxy and piperazine moieties.
Ethyl 3-(furan-2-yl)propionate: This compound has a similar ester functional group but differs in the presence of a furan ring instead of the phenyl and piperazine structures.
Uniqueness
1-(3,5-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine is unique due to its combination of methoxy, fluoro, and piperazine functional groups
Properties
Molecular Formula |
C19H21FN2O3 |
---|---|
Molecular Weight |
344.4g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21FN2O3/c1-24-17-11-14(12-18(13-17)25-2)19(23)22-9-7-21(8-10-22)16-5-3-15(20)4-6-16/h3-6,11-13H,7-10H2,1-2H3 |
InChI Key |
JCPMYMAMVGZOKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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